Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound known for its unique chemical structure and reactivity. This compound is primarily used in research and industrial applications due to its ability to participate in various chemical reactions, particularly those involving boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3,4-diaminobenzoic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. This includes the use of industrial-grade reagents, advanced catalytic systems, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boron hydrides .
Scientific Research Applications
Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets through its boron center. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both amino groups and the boron-containing dioxaborolane moiety. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
methyl 3,4-diamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,16-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUABIYCDLMLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.